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Abstract

Canertinib (CI-1033) is a potent, orally available, and irreversible pan-ErbB tyrosine kinase
inhibitor.[1][2] It targets the epidermal growth factor receptor (EGFR/ErbB1), HER2/ErbB2, and
HERA4/ErbB4, making it a subject of significant interest in cancer research, particularly for
tumors driven by ErbB family signaling.[1][2] Canertinib covalently binds to a specific cysteine
residue within the ATP-binding pocket of the kinase domain of susceptible ErbB family
members, leading to irreversible inhibition of their kinase activity.[3] This application note
provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of
action of Canertinib in a laboratory setting.

Data Presentation
Table 1: Canertinib IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
Canertinib in various cell-free and cell-based assays.
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Target/Cell Line Assay Type IC50 (nM) Reference
EGFR Cell-free kinase assay 0.8-1.5 [1114]
HER2/ErbB2 Cell-free kinase assay  9-19 [1][4]
HER4/ErbB4 Cell-free kinase assay 7 [1]
A431 (EGFR Cellular EGFR

: . 7.4 [41[5]
overexpressing) autophosphorylation
MDA-MB-453 (HER2 Cellular HER2 9 4]
overexpressing) autophosphorylation
HCC827 (EGFR Proliferation assay 1 )

mutant)

(MTS)

TT, TE2, TEG, TE10

Proliferation assay

Significant inhibition at
0.1 nM

[4]

RaH3 and RaH5

Growth inhibition

) ~800 [6]
(Malignant Melanoma) assay
Signaling Pathway
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Experimental Protocols
EGFR/HER2 Kinase Assay (Cell-Free)

This protocol describes a radiometric assay to determine the IC50 of Canertinib against
purified EGFR or HER2 kinase.

Materials:
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Recombinant human EGFR or HER2 kinase
Poly(Glu, Tyr) 4:1 as a generic substrate
ATP, [y-32P]ATP

96-well filter plates

20% Trichloroacetic acid (TCA)

10% TCA

Scintillation counter

Kinase Buffer: 20 mM HEPES (pH 7.4), 50 mM Sodium Vanadate, 10 mM MgClz, 2 mM
MnClz, 0.1 mg/mL BSA, 50 uM DTT.[4][7]

Procedure:

Prepare serial dilutions of Canertinib in DMSO. Further dilute in Kinase Buffer to the desired
final concentrations.

In a 96-well filter plate, add 10 pL of diluted Canertinib or DMSO (vehicle control).

Add 20 pL of a solution containing 20 mg of poly(Glu, Tyr) substrate and 10 ng of EGFR or
HER?2 kinase in Kinase Buffer to each well.[4]

Incubate the plate with shaking for 10 minutes at 25°C.[4]

Initiate the kinase reaction by adding 10 pL of 10 uM ATP containing 0.5 uCi of [y-32P]ATP.[4]
Incubate the plate for another 10 minutes at 25°C.[4]

Terminate the reaction by adding 100 pL of cold 20% TCA.[2][4]

Incubate the plate at 4°C for at least 15 minutes to allow the substrate to precipitate.[2][4]

Wash the wells five times with 200 pL of 10% TCA.[2][4]

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://www.selleckchem.com/products/CI-1033(Canertinib).html
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-kinase-assay-protocol.pdf?rev=3feed33ea0224c138554fae250a814ee&sc_lang=en
https://www.benchchem.com/product/b1668258?utm_src=pdf-body
https://www.benchchem.com/product/b1668258?utm_src=pdf-body
https://www.selleckchem.com/products/CI-1033(Canertinib).html
https://www.selleckchem.com/products/CI-1033(Canertinib).html
https://www.selleckchem.com/products/CI-1033(Canertinib).html
https://www.selleckchem.com/products/CI-1033(Canertinib).html
https://file.glpbio.com/quotepdf/product.php?token=5njSKT8jMyQn06265DSgkmS8AmschvMNAHtURkqB9nMgrg7spD6O9JjkY98yeVFZlq--tA0S0vg8HwvznzXZGqZy2Xcq1uQFx1ER4ENhN7yCb1Un2_IElmyhQGI6GBzrx_GbXhmqveVeI
https://www.selleckchem.com/products/CI-1033(Canertinib).html
https://file.glpbio.com/quotepdf/product.php?token=5njSKT8jMyQn06265DSgkmS8AmschvMNAHtURkqB9nMgrg7spD6O9JjkY98yeVFZlq--tA0S0vg8HwvznzXZGqZy2Xcq1uQFx1ER4ENhN7yCb1Un2_IElmyhQGI6GBzrx_GbXhmqveVeI
https://www.selleckchem.com/products/CI-1033(Canertinib).html
https://file.glpbio.com/quotepdf/product.php?token=5njSKT8jMyQn06265DSgkmS8AmschvMNAHtURkqB9nMgrg7spD6O9JjkY98yeVFZlq--tA0S0vg8HwvznzXZGqZy2Xcq1uQFx1ER4ENhN7yCb1Un2_IElmyhQGI6GBzrx_GbXhmqveVeI
https://www.selleckchem.com/products/CI-1033(Canertinib).html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Determine the amount of 32P incorporation by scintillation counting.[2][4]

o Calculate the percentage of inhibition for each Canertinib concentration relative to the
vehicle control and determine the IC50 value using non-linear regression analysis.
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Cell Viability Assay (MTT/MTS)

This protocol is for determining the effect of Canertinib on the viability and proliferation of

cancer cell lines.

Materials:

Cancer cell lines (e.g., A431, MDA-MB-453, HCC827)

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
96-well clear-bottom tissue culture plates

Canertinib

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-
dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

Solubilization buffer (for MTT assay, e.g., DMSO)

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 1 x 104 cells per well in 100 pL of complete
culture medium.[4]

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

The next day, treat the cells with various concentrations of Canertinib (e.g., 0.1 nM to 10
puM) for the desired time period (e.g., 24, 48, or 72 hours).[3][4] Include a vehicle control
(DMSO).

For MTT Assay: a. Add 10 pL of 5 mg/mL MTT solution to each well and incubate for 2-4
hours at 37°C.[8][9] b. Carefully remove the medium and add 100 uL of solubilization buffer
(e.g., DMSO) to each well to dissolve the formazan crystals.[8][10] c. Shake the plate for 15
minutes on an orbital shaker. d. Measure the absorbance at 570 nm with a reference
wavelength of 690 nm.[9]
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e For MTS Assay: a. Add 20 pL of MTS reagent to each well.[8][11] b. Incubate for 1-4 hours at
37°C.[8][11] c. Measure the absorbance at 490 nm.[11]

o Calculate cell viability as a percentage of the vehicle-treated control and determine the 1C50
value.

Western Blot Analysis of EGFR/HER2 Phosphorylation

This protocol is to assess the inhibitory effect of Canertinib on the autophosphorylation of
EGFR and HERZ2 in whole-cell lysates.

Materials:

e Cancer cell lines (e.g., A431, MDA-MB-453)

e Canertinib

o EGF (for stimulating EGFR phosphorylation)

o RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

e SDS-PAGE gels and running buffer

» Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies: anti-p-EGFR (e.g., Y1068, Y1173), anti-EGFR, anti-p-HER2 (e.qg.,
Y1248), anti-HERZ2, and a loading control (e.g., anti-actin).[12][13][14]

o HRP-conjugated secondary antibodies
o ECL detection reagent
o Chemiluminescence imaging system

Procedure:
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Plate cells and allow them to adhere. For stimulation experiments, serum-starve the cells
overnight before treatment.

Treat cells with Canertinib at various concentrations for a specified time. For EGFR
stimulation, add EGF (e.g., 100 ng/mL) for the last 30 minutes of incubation.

Wash cells with ice-cold PBS and lyse them with RIPA buffer.[12]

Clarify the lysates by centrifugation and determine the protein concentration using a BCA
assay.[12]

Denature equal amounts of protein (20-40 ug) by boiling in Laemmli sample buffer.[12]

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

Incubate the membrane with primary antibody overnight at 4°C.[12][14]

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1
hour at room temperature.[12]

Wash the membrane again and detect the signal using an ECL reagent and an imaging
system.[12]

Quantify the band intensities and normalize the phosphorylated protein levels to the total
protein levels.
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Immunofluorescence for HER2 Localization

This protocol is for visualizing the expression and subcellular localization of HERZ2 in response
to Canertinib treatment.

Materials:

HERZ2-positive cells (e.g., SK-BR-3, BT-474)

e Glass coverslips or imaging-compatible plates

e Canertinib

e 4% Paraformaldehyde (PFA) in PBS

e Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

 Blocking solution (e.g., 1% BSA in PBS)

e Primary antibody: anti-HER2

e Fluorophore-conjugated secondary antibody

o DAPI for nuclear counterstaining

e Mounting medium

o Confocal microscope

Procedure:

Seed cells on glass coverslips and allow them to adhere.

Treat the cells with Canertinib at the desired concentration and for the appropriate duration.

Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
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e Wash with PBS and block with blocking solution for 30-60 minutes.

e Incubate with the primary anti-HER2 antibody diluted in blocking solution for 1-2 hours at
room temperature or overnight at 4°C.

e Wash the cells three times with PBS.

 Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for
1 hour at room temperature, protected from light.

e Wash the cells three times with PBS.
o Counterstain the nuclei with DAPI for 5 minutes.
» Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

 Visualize the cells using a confocal microscope.[15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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